(E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[4-(2-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c13-8-5-9-3-6-12(7-4-9)10(14)1-2-11(15)16/h1-2,9,13H,3-8H2,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHPVELQYYTYPN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCO)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, often referred to as a derivative of piperidine, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 223.27 g/mol
- CAS Number : 174204-82-1
The structure includes a piperidine ring, which is known for its role in various biological activities.
Research indicates that (E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
- Receptor Modulation : It interacts with specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anticancer Activity : Some studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems may provide neuroprotective benefits in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study investigated the effect of (E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid on various cancer cell lines. The results demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction via caspase activation |
| MCF7 (Breast) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 25 | Inhibition of angiogenesis |
These findings suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, (E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid was tested for its protective effects against oxidative stress. The results indicated:
| Treatment | Neuronal Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 100 | High |
| Compound Treatment | 85 | Significantly reduced |
This study highlights the potential of the compound as a neuroprotective agent by reducing oxidative stress in neuronal cells.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a building block for the synthesis of pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity or target specificity. Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antioxidant Properties : Compounds containing hydroxyl groups can scavenge free radicals, potentially leading to therapeutic applications in oxidative stress-related diseases.
- Antimicrobial Activity : Derivatives of piperidine, including this compound, have shown promise in inhibiting bacterial growth, making them candidates for antibiotic development.
- Cytotoxic Effects : Some analogs have demonstrated cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .
Interaction Studies
Understanding how (E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking studies and binding affinity assessments are employed to investigate these interactions. For example, studies have shown that the hydroxyethyl group may participate in hydrogen bonding, while the piperidine ring can interact with receptors or enzymes, modulating various biological pathways .
Synthetic Routes and Reaction Conditions
Several synthetic routes can be utilized to produce (E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid. These methods allow for the modification of various functional groups to optimize biological activity:
- Cyclization : Formation of the piperidine ring through intramolecular cyclization reactions.
- Functionalization : Introduction of the hydroxyethyl group via nucleophilic substitution or addition reactions.
- Oxobutenoic Acid Formation : Incorporation of the oxobutenoic acid moiety through condensation or esterification reactions .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of piperidine and evaluating their pharmacological activities. For instance, research has shown that compounds bearing the piperidine nucleus are associated with various therapeutic effects, including anesthetic activity and enzyme inhibition . Additionally, studies have demonstrated moderate to strong antibacterial activity against specific strains like Salmonella typhi and Bacillus subtilis, highlighting the potential of these compounds in developing new antibiotics.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Estimated based on structural similarity.
Key Comparative Insights
Hydrophilicity vs. Lipophilicity: The 2-hydroxyethyl group in the target compound likely improves water solubility compared to difluoromethyl () or phenylpiperazine () analogs.
Acidity: The (2Z)-4-(4-methylanilino) analog exhibits a pKa of 2.81, attributed to electron-withdrawing effects of the aromatic amine. The target compound’s hydroxyl group may yield a higher pKa due to electron-donating effects.
Synthetic Routes :
- Analogous compounds (e.g., ) are synthesized via maleic anhydride reacting with amines (e.g., p-toluidine). The target compound could follow a similar pathway using 4-(2-hydroxyethyl)piperidine.
Biological Implications :
- Piperazine/piperidine moieties are common in pharmaceuticals for their ability to engage hydrogen bonds and ionic interactions. The hydroxyethyl group may improve target engagement in hydrophilic environments.
Preparation Methods
Activation of Carboxylic Acid Intermediate
A common approach involves the use of carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC or EDC) in the presence of catalytic 4-N,N-dimethylaminopyridine (DMAP). This method activates the carboxyl group of the unsaturated acid (e.g., monomethyl fumarate or related analogues) to form an O-acylisourea intermediate, facilitating nucleophilic attack by the amine group of the piperidine derivative.
- Reaction Conditions : The reaction is typically performed in anhydrous dichloromethane (DCM) at low temperatures around 0°C to room temperature to control reactivity and minimize side reactions.
- Catalysts : DMAP is used catalytically to enhance the rate of ester or amide bond formation.
- Stoichiometry : EDAC is used in slight excess (e.g., 1.2 equivalents) relative to the acid to ensure complete activation.
Coupling with 4-(2-hydroxyethyl)piperidine
The nucleophilic amine of 4-(2-hydroxyethyl)piperidine attacks the activated carboxylic acid intermediate, forming the target compound.
- Solvent System : Dichloromethane is commonly used, sometimes with co-solvents like dimethylformamide (DMF) to improve solubility.
- Base Addition : Bases such as N,N-diisopropylethylamine (DIEA) or triethylamine are often added to neutralize the hydrochloric acid generated and drive the reaction forward.
- Reaction Time : Stirring at room temperature for 1 hour or more is typical to ensure completion.
Work-up and Purification
- After reaction completion, the mixture is quenched with saturated aqueous sodium bicarbonate to neutralize residual acids.
- The organic phase is extracted multiple times with DCM.
- The combined organic layers are dried and concentrated under reduced pressure.
- Purification is achieved by silica gel column chromatography, often using a solvent gradient such as DCM:methanol (70:1) to isolate the pure compound.
Example Experimental Data and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation of acid | Monomethyl fumarate, EDAC (1.2 eq), DMAP (catalytic), DCM, 0°C | - | Formation of O-acylisourea intermediate |
| Coupling with amine | 4-(2-hydroxyethyl)piperidine, DIEA, DCM/DMF, room temperature, 1 hour | 62 | After work-up and chromatography |
| Purification | Silica gel column chromatography, eluent DCM:MeOH = 70:1 | - | Isolated as viscous oil or solid depending on scale and conditions |
This data reflects a representative synthesis yielding approximately 60% of the target compound, consistent with literature examples for similar amide derivatives.
Research Findings and Optimization Insights
- Catalyst Efficiency : The use of DMAP significantly enhances the coupling efficiency by activating the carboxyl group and stabilizing the intermediate.
- Temperature Control : Low temperature (0°C) during activation minimizes side reactions such as hydrolysis or polymerization of the unsaturated acid.
- Solvent Choice : Dichloromethane provides an optimal medium due to its moderate polarity and inertness, while DMF can be added to improve solubility of polar intermediates.
- Base Selection : DIEA is preferred for its non-nucleophilic nature, preventing side reactions and facilitating smooth coupling.
- Purification : Silica gel chromatography with a low polarity methanol/DCM mixture effectively separates the target compound from impurities.
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting Material | Monomethyl fumarate or equivalent unsaturated acid derivative |
| Activating Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) |
| Catalyst | 4-N,N-Dimethylaminopyridine (DMAP) |
| Nucleophile | 4-(2-hydroxyethyl)piperidine |
| Solvent | Dichloromethane (DCM), optionally with DMF |
| Temperature | 0°C for activation, room temperature for coupling |
| Reaction Time | 10 minutes activation, 1 hour coupling |
| Work-up | Saturated aqueous sodium bicarbonate, extraction with DCM |
| Purification | Silica gel column chromatography (DCM:MeOH = 70:1) |
| Yield | Approximately 60-62% |
Q & A
Q. What synthetic routes are commonly employed for the preparation of (E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid?
The compound can be synthesized via condensation reactions involving piperidine derivatives and activated carbonyl intermediates. For example, analogous compounds like (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid were synthesized using maleic anhydride and substituted anilines under reflux conditions . Key steps include:
- Reagent selection : Maleic anhydride for α,β-unsaturated carbonyl formation.
- Reaction optimization : Temperature control (e.g., 80–100°C) and solvent choice (e.g., ethanol or DMF) to enhance yield.
- Purification : Column chromatography or recrystallization for isolating the (E)-isomer.
Q. How is the structural characterization of this compound validated in academic research?
1H and 13C NMR spectroscopy are critical for confirming the (E)-configuration and substituent positions. For instance:
- α,β-unsaturated carbonyl protons : Typically appear as doublets in the range δ 6.5–7.5 ppm (1H NMR) .
- Piperidine protons : Resonate as multiplet signals between δ 2.5–3.5 ppm.
- Hydroxyethyl group : A triplet near δ 3.6 ppm (CH2OH) and a broad peak for the -OH group (~δ 1.5–2.5 ppm). IR spectroscopy corroborates functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3300 cm⁻¹) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Based on structurally similar piperidine derivatives:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335) .
- First-aid measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Case study : Discrepancies in NMR signals may arise from tautomerism or solvent effects. For example:
- Tautomeric equilibria : Use variable-temperature NMR to observe dynamic interconversions (e.g., keto-enol forms) .
- Solvent standardization : Compare data in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts .
- Complementary techniques : Employ high-resolution mass spectrometry (HRMS) or X-ray crystallography for unambiguous confirmation .
Q. What methodologies are effective for optimizing the stereoselective synthesis of the (E)-isomer?
Strategies include:
- Catalytic control : Use chiral catalysts (e.g., organocatalysts) to favor the (E)-configuration via kinetic control .
- Thermodynamic stabilization : Adjust reaction time and temperature to exploit the thermodynamic stability of the (E)-isomer .
- Chromatographic separation : Utilize reverse-phase HPLC with chiral columns to isolate the desired isomer .
Q. How can computational modeling aid in predicting the reactivity of this compound in biological systems?
Density functional theory (DFT) calculations can:
- Predict binding affinities to target enzymes (e.g., piperidine-based inhibitors for proteases) .
- Simulate metabolic pathways (e.g., hydroxylation or oxidation sites) using software like Gaussian or Schrödinger .
- Validate experimental results, such as NMR chemical shifts, via comparative simulations .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
